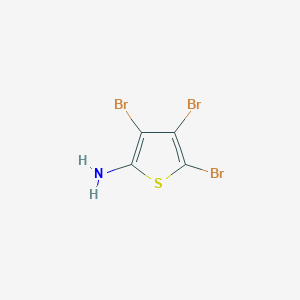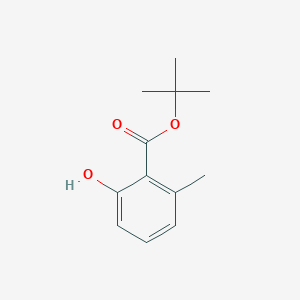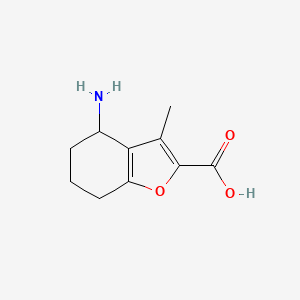
4-Amino-3-methyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-methyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid is a heterocyclic organic compound that contains a benzofuran ring system. This compound is characterized by the presence of an amino group at the 4th position, a methyl group at the 3rd position, and a carboxylic acid group at the 2nd position of the benzofuran ring. It is a white to yellow solid with a molecular formula of C10H13NO3 and a molecular weight of 195.22 g/mol .
Preparation Methods
The synthesis of 4-Amino-3-methyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. For example, the methanol solution of resorcinol and potassium hydroxide can react with hydrogen under the action of active nickel to generate potassium 3-ketocyclohex-1-enolate, which is then cyclized with ethyl bromopyruvate under alkaline conditions, and subsequently acidified to obtain the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-Amino-3-methyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Amino-3-methyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Amino-3-methyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-Amino-3-methyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid can be compared with other similar compounds, such as:
4-Amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid: This compound lacks the methyl group at the 3rd position, which may affect its chemical reactivity and biological activity.
4-Amino-2,3,5,6-tetrafluorobenzoic acid methyl ester: This compound contains fluorine atoms, which can significantly alter its chemical properties and interactions with biological molecules.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
4-amino-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C10H13NO3/c1-5-8-6(11)3-2-4-7(8)14-9(5)10(12)13/h6H,2-4,11H2,1H3,(H,12,13) |
InChI Key |
OAMFRLFSLQQQON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C(CCC2)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




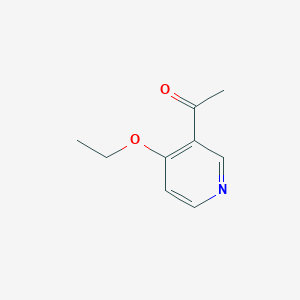

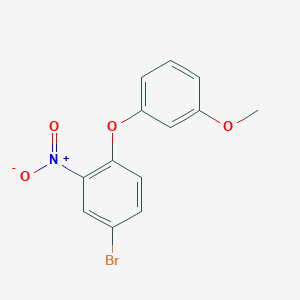
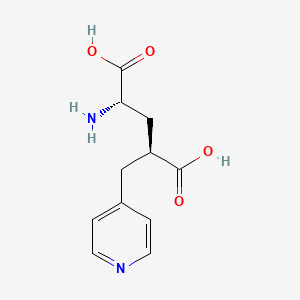
![5-Bromo-2-cyclopropyl-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B12998868.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B12998870.png)

